molecular formula C17H13Br2Cl2N7O2 B11102775 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B11102775
M. Wt: 578.0 g/mol
InChI Key: QZVXYLRGUBQBCQ-TXNBCWFRSA-N
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Description

2-(5-AMINO-1H-TETRAZOL-1-YL)-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE]ACETOHYDRAZIDE is a complex organic compound that features a tetrazole ring, a hydrazide group, and a dibromo-dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-AMINO-1H-TETRAZOL-1-YL)-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE]ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step and continuous flow reactors for the subsequent condensation and substitution reactions. The use of catalysts and solvents that enhance reaction rates and selectivity would also be crucial .

Chemical Reactions Analysis

Types of Reactions

2-(5-AMINO-1H-TETRAZOL-1-YL)-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring would yield tetrazole oxides, while substitution of the bromine atoms could yield a variety of substituted derivatives .

Scientific Research Applications

2-(5-AMINO-1H-TETRAZOL-1-YL)-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-AMINO-1H-TETRAZOL-1-YL)-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dibromo-dichlorobenzyl moiety may enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-AMINO-1H-TETRAZOL-1-YL)-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE]ACETOHYDRAZIDE is unique due to its combination of a tetrazole ring, a hydrazide group, and a dibromo-dichlorobenzyl moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13Br2Cl2N7O2

Molecular Weight

578.0 g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H13Br2Cl2N7O2/c18-11-3-10(6-23-24-15(29)7-28-17(22)25-26-27-28)16(13(19)4-11)30-8-9-1-2-12(20)5-14(9)21/h1-6H,7-8H2,(H,24,29)(H2,22,25,27)/b23-6+

InChI Key

QZVXYLRGUBQBCQ-TXNBCWFRSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CN3C(=NN=N3)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)C=NNC(=O)CN3C(=NN=N3)N

Origin of Product

United States

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